molecular formula C15H23N3O4 B2541737 methyl 1-(3-ethoxy-1-ethyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxylate CAS No. 1014027-09-8

methyl 1-(3-ethoxy-1-ethyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxylate

Cat. No. B2541737
CAS RN: 1014027-09-8
M. Wt: 309.366
InChI Key: KZWCRORYHVECDU-UHFFFAOYSA-N
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Description

“Methyl 1-(3-ethoxy-1-ethyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxylate” is a complex organic compound. It contains a pyrazole core, which is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms . The compound also includes ethoxy and ethyl groups attached to the pyrazole core, as well as a piperidine ring and a carboxylate group .


Synthesis Analysis

The synthesis of pyrazole derivatives involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . A silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes provides pyrazoles . One-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride readily form pyrazoline intermediates under mild conditions .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups and rings. The pyrazole core is a five-membered ring with two nitrogen atoms and three carbon atoms . The ethoxy and ethyl groups are attached to the pyrazole core, and there is also a piperidine ring and a carboxylate group .


Chemical Reactions Analysis

Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . A phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles in good yields and high selectivity at room temperature .

Scientific Research Applications

Future Directions

Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s . Therefore, the future directions for this compound could involve further exploration of its potential applications in these fields.

properties

IUPAC Name

methyl 1-(3-ethoxy-1-ethylpyrazole-4-carbonyl)piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O4/c1-4-18-10-12(13(16-18)22-5-2)14(19)17-8-6-11(7-9-17)15(20)21-3/h10-11H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZWCRORYHVECDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)OCC)C(=O)N2CCC(CC2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 1-(3-ethoxy-1-ethyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxylate

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